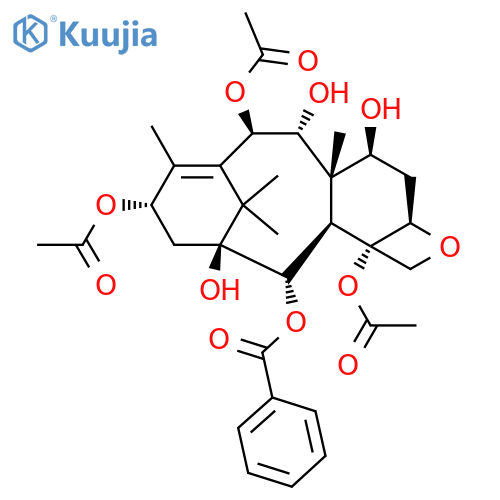

Cas no 142203-65-4 (9-Dihydro-13-acetylbaccatin III)

142203-65-4 structure

商品名:9-Dihydro-13-acetylbaccatin III

CAS番号:142203-65-4

MF:C33H42O12

メガワット:630.6794

MDL:MFCD25541752

CID:64706

9-Dihydro-13-acetylbaccatin III 化学的及び物理的性質

名前と識別子

-

- 13-Acetyl-9-dihydrobaccatin III

- 2a,3,4,4a,5,6,9,10,12,12a-Decahydro-4a,8,13,13-tetramethyl-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-4,5,6,9,11,12,12b-heptol (2aR,4S,4aS,5R,6R,9S,11S,12S,12aR,12bS)-6,9,12b-triacetate 12-benzoate

- 10-DAB-Ⅲ

- 13-Acetyl-9-Dihydrobaccatin-III

- 9-DHB

- 9-DIHYDRO-13-ACETYL BACCATIN III(9-DHB)

- ACETYL-9-DIHYDROBACCATIN III, 13-(P)

- 9-dihydro-13-acetylbaccatinIII

- 7,9-Dideacetyl baccatin VI

- 7-AMino-4-MethylcouMarin

- 9-dehydro-13-acetylbaccatin III

- 9-DHAB III

- CS-1097

- Ddabvi

- 2a,3,4,4a,5,6,9,10,12,12a-Decahydro-4a,8,13,13-tetramethyl-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-4,5,6,9,11,12,12b-heptol (2aR,4S,4aS,5R,6R,9S,11S,12S,12aR,12bS)-6,9,12b-triacetate 12-benzoat

- A14982

- [(1S,2S,3R,4R,7R,9R,10S,11R,12S,15R)-4,12,15-Triacetyloxy-1,9,11-trihydroxy-10,14,17,17-tetramethyl-

- 9-Dihydro-13-acetylbaccatin III

- 7,9-Dideacetylbaccatin VI

- 13-O-Acetyl-9-dihydrobaccatin III

-

- MDL: MFCD25541752

- インチ: 1S/C33H42O12/c1-16-21(42-17(2)34)14-33(40)28(44-29(39)20-11-9-8-10-12-20)26-31(7,22(37)13-23-32(26,15-41-23)45-19(4)36)27(38)25(43-18(3)35)24(16)30(33,5)6/h8-12,21-23,25-28,37-38,40H,13-15H2,1-7H3/t21-,22-,23+,25+,26-,27-,28-,31+,32-,33+/m0/s1

- InChIKey: WPPPFZJNKLMYBW-FAEUQDRCSA-N

- ほほえんだ: O1C([H])([H])[C@@]2([C@@]1([H])C([H])([H])[C@@]([H])([C@@]1(C([H])([H])[H])[C@]([H])([C@@]([H])(C3=C(C([H])([H])[H])[C@]([H])(C([H])([H])[C@](C3(C([H])([H])[H])C([H])([H])[H])([C@]([H])([C@@]12[H])OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)O[H])OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)O[H])O[H])OC(C([H])([H])[H])=O

計算された属性

- せいみつぶんしりょう: 630.267627g/mol

- ひょうめんでんか: 0

- XLogP3: 1.5

- 水素結合ドナー数: 3

- 水素結合受容体数: 12

- 回転可能化学結合数: 9

- どういたいしつりょう: 630.267627g/mol

- 単一同位体質量: 630.267627g/mol

- 水素結合トポロジー分子極性表面積: 175Ų

- 重原子数: 45

- 複雑さ: 1270

- 同位体原子数: 0

- 原子立体中心数の決定: 10

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 630.7

じっけんとくせい

- 色と性状: Powder

- PSA: 148.82000

- LogP: 1.17970

9-Dihydro-13-acetylbaccatin III セキュリティ情報

- 危険物輸送番号:UN 1544

- WGKドイツ:3

- セキュリティ用語:6.1(b)

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- 包装カテゴリ:III

- 包装等級:III

- 危険レベル:6.1(b)

- 危険レベル:6.1(b)

- 包装グループ:III

9-Dihydro-13-acetylbaccatin III 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| LKT Labs | T0109-5 mg |

13-Acetyl-9-dihydrobaccatin-III |

142203-65-4 | ≥98% | 5mg |

$479.90 | 2023-07-11 | |

| Chengdu Biopurify Phytochemicals Ltd | BP0023-1000mg |

13-Acetyl-9-dihydrobaccatin III |

142203-65-4 | 98% | 1000mg |

$650 | 2023-09-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-BS224-100mg |

9-Dihydro-13-acetylbaccatin III |

142203-65-4 | 99% | 100mg |

¥542.0 | 2023-01-18 | |

| Chengdu Biopurify Phytochemicals Ltd | BP0023-20mg |

13-Acetyl-9-dihydrobaccatin III |

142203-65-4 | 98% | 20mg |

$45 | 2023-09-19 | |

| TargetMol Chemicals | T5132-5 mg |

9-dihydro-13-acetylbaccatin III |

142203-65-4 | 98.96% | 5mg |

¥ 621 | 2023-07-11 | |

| TargetMol Chemicals | T5132-50 mg |

9-dihydro-13-acetylbaccatin III |

142203-65-4 | 98.96% | 50mg |

¥ 3,465 | 2023-07-11 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5132-100 mg |

9-dihydro-13-acetylbaccatin III |

142203-65-4 | 97.36% | 100MG |

¥6475.00 | 2022-04-26 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R096466-50mg |

9-Dihydro-13-acetylbaccatin III |

142203-65-4 | 99% | 50mg |

¥440 | 2023-09-10 | |

| DC Chemicals | DC10858-250 mg |

13-Acetyl-9-dihydrobaccatin-III |

142203-65-4 | >98% | 250mg |

$1200.0 | 2022-03-01 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54654-500mg |

9-Dihydro-13-acetylbaccatin III |

142203-65-4 | 98% | 500mg |

¥0.00 | 2023-09-07 |

9-Dihydro-13-acetylbaccatin III 関連文献

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

142203-65-4 (9-Dihydro-13-acetylbaccatin III) 関連製品

- 604-32-0(Cholesterol Benzoate)

- 134-09-8(Menthyl anthranilate)

- 210108-90-0((2R,3R,3aS,4R,6S,7S,8S,12S,13S,13aR,E)-3-(benzoyloxy)-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-1H-cyclopenta[12]annulene-2,4,6,8,13-pentayl pentaacetate)

- 873001-54-8(3,29-Dibenzoyl Rarounitriol)

- 705973-69-9(14beta-Benzoyloxy-2-deacetylbaccatin VI)

- 84-61-7(Dicyclohexyl phthalate)

- 210108-86-4(Jatrophane 2)

- 220935-39-7(1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,4a-[(acetyloxy)methyl]-3,4,5,6,8,9,10,10a-octahydro-9a-(1-hydroxy-1-methylethyl)-7-methyl-,10b-acetate 10-benzoate, (2aR,4S,4aR,5R,6R,8S,9aS,10S,10aR,10bS)-)

- 153229-31-3(1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-4a,7-dimethyl-,4,5,10,10b-tetraacetate 6-benzoate, (2aR,4S,4aS,5R,6R,8S,9aS,10S,10aR,10bS)-)

- 57672-79-4(Baccatin VI)

推奨される供給者

Amadis Chemical Company Limited

(CAS:142203-65-4)9-Dihydro-13-acetylbaccatin III

清らかである:99%/99%/99%/99%

はかる:25mg/50mg/100mg/20mg

価格 ($):159.0/317.0/498.0/188.0